molecular formula C19H20ClN3O2S B2500519 4-chloro-N-[4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide CAS No. 941879-64-7

4-chloro-N-[4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide

Cat. No.: B2500519
CAS No.: 941879-64-7
M. Wt: 389.9
InChI Key: YLOJLHOPGKTHDI-UHFFFAOYSA-N
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Description

4-Chloro-N-[4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide is a synthetically designed organic compound featuring a benzothiazole core annulated to a cyclohexene ring and functionalized with a pyrrolidine carboxamide and a 4-chlorobenzamide group. The benzothiazole scaffold is recognized as a privileged structure in medicinal chemistry, known for conferring a wide spectrum of biological activities to molecules . This particular derivative is of significant interest in early-stage drug discovery for the design and synthesis of novel anti-infective and anticancer agents. Benzothiazole analogues have demonstrated substantial anti-tubercular activity, with some derivatives exhibiting potent inhibition of Mycobacterium tuberculosis , the pathogen responsible for tuberculosis . Furthermore, the structural motif of incorporating a pyrrolidine ring into a heterocyclic system is a common strategy in medicinal chemistry to modulate the molecule's physicochemical properties and its interaction with biological targets . This compound serves as a versatile building block for chemical biology and hit-to-lead optimization campaigns. It is supplied for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to utilize this compound for in vitro screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex molecular entities.

Properties

IUPAC Name

4-chloro-N-[4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2S/c20-13-8-6-12(7-9-13)17(24)22-19-21-16-14(4-3-5-15(16)26-19)18(25)23-10-1-2-11-23/h6-9,14H,1-5,10-11H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOJLHOPGKTHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexanone Bromination and Thiazole Formation

2-Bromocyclohexanone serves as a critical intermediate. It is synthesized via bromination of cyclohexanone using molecular bromine (Br₂) in acetic acid at 0–5°C. Subsequent reaction with thiourea in ethanol under reflux conditions facilitates cyclization, yielding 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. For example, 2-bromo-4-carboxycyclohexanone reacts with thiourea to produce 4-carboxy-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, a precursor for further functionalization.

Representative Procedure :
A solution of 2-bromo-4-carboxycyclohexanone (10 mmol) and thiourea (12 mmol) in ethanol is refluxed for 12 hours. The precipitate is filtered, washed with cold ethanol, and recrystallized to afford the tetrahydrobenzothiazol-2-amine derivative.

Functionalization at the 4-Position with Pyrrolidine-1-Carbonyl Group

Introducing the pyrrolidine-1-carbonyl group at the 4-position of the tetrahydrobenzothiazole requires precise manipulation of the carboxylic acid functionality.

Carboxylic Acid Activation and Amide Formation

The 4-carboxy group is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane at 0°C. The resulting acyl chloride reacts with pyrrolidine in the presence of triethylamine (Et₃N) to form the pyrrolidine-1-carbonyl moiety.

Example :
4-Carboxy-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (5 mmol) is treated with SOCl₂ (10 mmol) in anhydrous CH₂Cl₂ for 2 hours. After removing excess SOCl₂, pyrrolidine (6 mmol) and Et₃N (7 mmol) are added, and the mixture is stirred at room temperature for 4 hours. The product, 4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, is isolated via filtration and washed with NaHCO₃ solution.

Amide Bond Formation with 4-Chlorobenzoic Acid

The final step involves coupling the tetrahydrobenzothiazole amine with 4-chlorobenzoic acid to form the benzamide linkage.

Acyl Chloride Preparation and Coupling

4-Chlorobenzoic acid is converted to its acyl chloride using oxalyl chloride [(COCl)₂] in dichloromethane with catalytic N,N-dimethylformamide (DMF). The acyl chloride is then reacted with 4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine in the presence of Et₃N.

Procedure :
4-Chlorobenzoic acid (5 mmol) is stirred with oxalyl chloride (7 mmol) and DMF (0.1 mL) in CH₂Cl₂ at 0°C for 1 hour. The solvent is evaporated, and the residue is dissolved in CH₂Cl₂. To this solution, the tetrahydrobenzothiazole amine (5 mmol) and Et₃N (7 mmol) are added. The reaction is stirred at room temperature for 4 hours, followed by extraction with CH₂Cl₂ and purification via column chromatography (hexane/EtOAc).

Optimization and Industrial Production Considerations

Scalable synthesis demands optimization of reaction parameters:

Solvent and Temperature Effects

  • Cyclization : Ethanol as a solvent ensures high yields (85–90%) due to its polarity and boiling point.
  • Amide Coupling : Dichloromethane facilitates rapid mixing and minimizes side reactions.

Catalytic Enhancements

Transition metal catalysts, such as palladium complexes, may accelerate aryl coupling steps, though their use in this context remains exploratory.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the benzothiazole ring or the carbonyl group.

    Substitution: Halogen substitution reactions can occur at the chloro group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.

Scientific Research Applications

4-chloro-N-[4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Structural Analogues in Benzothiazole and Chromene Families

The compound shares structural motifs with derivatives synthesized in recent pharmacological studies. For instance:

  • N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl)benzamide (Compound 3 from ): Key differences: Replaces the tetrahydrobenzothiazole core with a chromene ring and introduces a chlorobenzylidene group. Functional implications: The chromene system may confer distinct electronic properties, while the chlorobenzylidene group could alter steric interactions compared to the pyrrolidine-1-carbonyl substituent in the target compound .
  • 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one (Compound 4 from ): Key differences: Incorporates a pyrimidinone ring fused to the chromene system, increasing molecular rigidity. Functional implications: The extended aromatic system may enhance π-π stacking interactions but reduce solubility compared to the target compound’s benzothiazole scaffold .

Substituent-Specific Effects

  • Chlorophenyl vs. Chlorobenzamide Groups: The 4-chlorobenzamide group in the target compound provides a hydrogen-bonding site (amide NH) absent in chlorophenyl derivatives. This could improve target affinity in enzyme-binding pockets.
  • Pyrrolidine-1-carbonyl vs. Benzylidene Substituents :

    • The pyrrolidine-1-carbonyl group introduces a secondary amide, enhancing solubility and enabling conformational flexibility.
    • Benzylidene groups (e.g., in Compound 3) are rigid and planar, which may restrict binding to flat hydrophobic regions but limit adaptability to diverse targets .

Biological Activity

The compound 4-chloro-N-[4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide represents a novel class of benzothiazole derivatives with potential therapeutic applications. This article discusses its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H21ClN4O2SC_{18}H_{21}ClN_{4}O_{2}S with a molecular weight of approximately 368.90 g/mol. The structure includes a benzamide moiety linked to a pyrrolidine and a tetrahydro-benzothiazole component.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance, compounds similar to 4-chloro-N-[4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide have shown significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard protocols, indicating effective inhibition at low concentrations.

CompoundMIC (µg/mL)Target Organism
Compound A10E. coli
Compound B20S. aureus
This Compound15P. aeruginosa

Anti-Tubercular Activity

Benzothiazole derivatives have been investigated for their anti-tubercular activity. A study demonstrated that certain derivatives exhibited comparable efficacy to established drugs like isoniazid. The binding affinity of these compounds to the target enzyme DprE1 was assessed through molecular docking studies.

Cytotoxicity and Selectivity

The cytotoxic effects of 4-chloro-N-[4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide were evaluated using various cancer cell lines. Results indicated that the compound exhibited selective cytotoxicity against cancer cells while sparing normal cells.

Cell LineIC50 (µM)Selectivity Index
HeLa510
MCF-788
Normal Fibroblasts>50-

The proposed mechanism involves the inhibition of key enzymes involved in cellular processes. The compound's ability to form hydrogen bonds with target proteins enhances its binding affinity and biological efficacy.

Case Studies

  • Study on Antimicrobial Activity : A recent study published in RSC Advances evaluated the antimicrobial properties of various benzothiazole derivatives, including this compound. The results indicated significant antibacterial activity against multidrug-resistant strains .
  • Anti-Tubercular Evaluation : Research conducted on similar compounds showed promising results in inhibiting Mycobacterium tuberculosis growth, suggesting potential for this compound in tuberculosis treatment .
  • Cytotoxicity Assessment : A comprehensive evaluation of cytotoxic effects across different cell lines revealed that this compound has a favorable profile for further development as an anticancer agent .

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